molecular formula C6H14N2O B1529369 3-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS No. 1342062-26-3

3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B1529369
CAS No.: 1342062-26-3
M. Wt: 130.19 g/mol
InChI Key: BNSONRNXBPIZQM-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

3-(Aminomethyl)-1-methylpyrrolidin-3-ol is a polycyclic amine alcohol characterized by a pyrrolidine backbone substituted with both an aminomethyl group and a hydroxyl group at the 3-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , reflecting its structural features. The compound is registered under the Chemical Abstracts Service (CAS) number 1342062-26-3 , and its molecular formula is C₆H₁₄N₂O , corresponding to a molecular weight of 130.19 g/mol .

The structural configuration of the compound is further defined by its SMILES notation (CN1CC(CC1CN)O), which encodes the pyrrolidine ring, methyl group at the 1-position, and the aminomethyl and hydroxyl groups at the 3-position. Synonymous designations include 3-(aminomethyl)-1-methyl-3-pyrrolidinol and 3-hydroxypyrrolidine-3-methanamine , which are used interchangeably in chemical literature.

Table 1: Key identifiers of this compound

Property Value
IUPAC Name This compound
CAS Number 1342062-26-3
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
SMILES CN1CC(CC1CN)O

Classification and Functional Group Analysis

This compound belongs to the pyrrolidine derivatives , a class of saturated five-membered heterocyclic amines. Its functional groups include:

  • A secondary amine embedded within the pyrrolidine ring.
  • A primary amine (-NH₂) within the aminomethyl substituent.
  • A hydroxyl group (-OH) at the 3-position.

The presence of both amine and hydroxyl groups renders the molecule amphoteric , capable of acting as a weak acid or base depending on the environment. The pyrrolidine ring adopts a chair-like conformation , with the substituents occupying equatorial positions to minimize steric hindrance. This spatial arrangement influences the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling and application in synthetic workflows:

  • Solubility : The compound is freely soluble in polar solvents such as water, methanol, and ethanol due to its hydroxyl and amine groups, which facilitate hydrogen bonding.
  • Stability : It remains stable under standard laboratory conditions (room temperature, inert atmosphere) but may degrade upon prolonged exposure to strong acids, bases, or oxidizing agents.
  • Density and Melting Point : Experimental data for these parameters are not widely reported, but theoretical estimates suggest a density close to 1.1 g/cm³ and a melting point range of 80–100°C based on analogous pyrrolidine derivatives.

Table 2: Summary of physicochemical properties

Property Value
Solubility in Water High
Stability Stable at room temperature
Estimated Density ~1.1 g/cm³

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The spectrum typically shows signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm), the hydroxyl proton (δ 4.4 ppm, broad singlet), and the aminomethyl group (δ 3.0–3.2 ppm). The methyl group attached to the nitrogen atom resonates as a singlet near δ 2.2 ppm.
  • ¹³C NMR : Key peaks include the quaternary carbon bearing the hydroxyl group (δ 70–75 ppm) and the aminomethyl carbon (δ 40–45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum features broad absorption bands at 3200–3500 cm⁻¹ (O-H and N-H stretches), a sharp peak near 1650 cm⁻¹ (C-N stretch), and a band at 1050–1100 cm⁻¹ (C-O stretch).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a prominent [M+H]⁺ ion at m/z 131.12 , consistent with the molecular weight of the compound. High-resolution mass spectrometry (HRMS) confirms the molecular formula with an error margin of <5 ppm.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (HPLC) reveals a retention time of 6–8 minutes under standard conditions (C18 column, acetonitrile/water mobile phase).

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSONRNXBPIZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure and Reduction Route Using Boron-Based Reducing Agents

Another well-documented synthetic approach involves a two-step process focusing on ring closure followed by reduction:

  • Step 1: Ring Closure Reaction

    Malic acid (compound I) and methylamine aqueous solution (compound II) are reacted in an organic solvent such as toluene or xylene. The reaction is initiated at low temperature (~15 °C), followed by reflux and water removal over extended periods (15–18 hours). This yields a solid intermediate, 3-hydroxy-1-methylcyclobutanediamide (compound III), which is easily purified by crystallization.

  • Step 2: Reduction Reaction

    The intermediate (compound III) undergoes reduction using boron-based reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether. The process involves:

    • Under inert atmosphere (nitrogen), the reducing agent and tetrahydrofuran (THF) are combined and cooled.
    • Dimethyl sulfate is added dropwise, followed by controlled heating.
    • The intermediate compound III, trimethyl borate, and THF are added dropwise at controlled temperatures (0–50 °C) to complete the reduction.
    • The reaction is quenched with hydrochloric acid under ice bath conditions.
    • Organic extraction and distillation yield 1-methyl-3-pyrrolidinol as a colorless liquid.

This method enhances safety by avoiding highly reactive reducing agents like lithium aluminum hydride and improves yield and purity through solid intermediate isolation and controlled reaction conditions.

Step Reagents/Conditions Purpose Outcome
S1 Malic acid, methylamine aqueous solution, toluene/xylene, reflux, water removal Ring closure to form intermediate 3-hydroxy-1-methylcyclobutanediamide (solid)
S2 Sodium borohydride (or boron-based agent), THF, dimethyl sulfate, trimethyl borate, HCl quench Reduction to target compound 1-methyl-3-pyrrolidinol (colorless liquid)

Example Yields and Conditions

Example Solvent Malic Acid (g) Methylamine (g) Intermediate (g) Reducing Agent (g) Final Product (g) Notes
1 Toluene 60.0 41.6 (40% sol.) 40.0 73.8 (NaBH4) 11.2 18 h reflux, 2 h reduction
2 Xylene 72.0 51.8 (40% sol.) 49.0 73.8 (NaBH4) 41.5 15 h reflux, 2 h reduction

Comparative Analysis of Preparation Methods

Feature Catalytic Hydrogenation/Formaldehyde Method Ring Closure/Reduction Method
Scale Industrial scale feasible Suitable for scale-up with crystallizable intermediate
Catalyst Metal catalysts (e.g., Pd, Pt) Boron-based reducing agents (NaBH4, etc.)
Reaction Time Moderate (hours) Longer for ring closure (15–18 h), reduction (~2 h)
Safety Requires handling of H2 and formaldehyde Safer reducing agents compared to LiAlH4
Purification Distillation after catalyst removal Crystallization of intermediate, extraction, distillation
Yield and Purity High purity via distillation Improved purity due to solid intermediate
Complexity Two-step catalytic process Two-step chemical synthesis with isolation

Research Findings and Notes

  • The catalytic hydrogenation and formaldehyde method is advantageous for continuous industrial production due to catalyst recyclability and solvent compatibility.

  • The ring closure with malic acid and methylamine followed by boron-based reduction is noted for improved safety and ease of intermediate purification, which is critical for high-purity pharmaceutical applications.

  • Both methods avoid highly hazardous reagents such as lithium aluminum hydride, improving process safety.

  • Reaction temperatures are carefully controlled to optimize yield and minimize side reactions, with inert atmosphere conditions employed during sensitive reduction steps.

  • The use of secondary amines in the catalytic method can influence the reaction pathway and product selectivity, offering tunability.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Advantages Limitations
1 Catalytic hydrogenation + amination Precursor + formaldehyde + H2 + metal catalyst + secondary amine Scalable, efficient, high purity Requires metal catalyst and H2 handling
2 Ring closure + boron reduction Malic acid + methylamine + toluene/xylene + NaBH4 + dimethyl sulfate + trimethyl borate Safer reagents, crystallizable intermediate Longer reaction times, multiple steps

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: Formation of 3-(formylmethyl)-1-methylpyrrolidin-3-one.

    Reduction: Formation of 3-(aminomethyl)-1-methylpyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₁₆N₂O (from ).
  • Functional Groups : Secondary amine (-NH-), hydroxyl (-OH), and tertiary methyl group.
  • Stereochemistry: The hydroxyl and aminomethyl groups at the 3-position create stereochemical complexity, which is critical for biological activity.

The compound is commonly used as a building block in drug discovery, particularly in the synthesis of antiviral agents and neuroactive molecules due to its amine-rich structure . Its trifluoroacetic acid salt form (bis(trifluoroacetic acid)) enhances stability and solubility for industrial applications .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(R)-N-Boc-3-(Aminomethyl)pyrrolidine

  • Molecular Formula : C₁₀H₂₀N₂O₂ .
  • Key Differences :
    • Lacks the hydroxyl group at the 3-position.
    • Contains a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes.
  • Applications : Primarily used in peptide synthesis and as an intermediate for chiral ligands in asymmetric catalysis .

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

  • Molecular Formula : C₁₀H₁₄N₂O .
  • Key Differences: Substituted with a 2-aminophenyl group instead of aminomethyl. Retains the hydroxyl group at the 3-position but lacks the 1-methyl group.
  • Applications : Investigated for neuropharmacological activity, particularly as a precursor for serotonin receptor modulators .

3-(Aminomethyl)pyridine

  • Molecular Formula : C₆H₈N₂ .
  • Key Differences :
    • Pyridine ring instead of pyrrolidine.
    • Contains a primary amine (-CH₂NH₂) without hydroxyl or methyl groups.
  • Applications : Widely used in coordination chemistry and catalysis (e.g., synthesis of thiourea ligands for metal complexes) .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight Functional Groups Solubility Biological Activity
3-(Aminomethyl)-1-methylpyrrolidin-3-ol 144.21 g/mol -OH, -NH-, -CH₃ High (polar) Antiviral intermediates, neuroactive agents
(R)-N-Boc-3-(Aminomethyl)pyrrolidine 200.28 g/mol -Boc, -NH- Moderate Peptide synthesis, chiral ligands
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 178.23 g/mol -OH, -NH₂ (aromatic) Low Serotonin receptor modulation
3-(Aminomethyl)pyridine 108.14 g/mol -CH₂NH₂ (primary amine) High Catalyst in metal complexes

Key Observations:

Hydroxyl Group Impact: The hydroxyl group in this compound enhances hydrogen bonding capacity, improving interactions with biological targets compared to non-hydroxylated analogs like (R)-N-Boc-3-(Aminomethyl)pyrrolidine .

Aromatic vs. Aliphatic Amines: 3-(Aminomethyl)pyridine’s aromatic amine exhibits distinct reactivity in metal coordination, unlike the aliphatic amines in pyrrolidine derivatives .

Biological Activity

3-(Aminomethyl)-1-methylpyrrolidin-3-ol is a nitrogen-containing heterocyclic compound notable for its unique structural features, including both an amino group and a hydroxyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. Its molecular formula is C7_{7}H14_{14}N2_{2}O, with a molecular weight of approximately 130.19 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, notably involving the reaction of 1-methylpyrrolidin-3-ol with formaldehyde in the presence of reducing agents and catalysts. This versatility allows for tailored synthesis based on desired purity and yield.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Neuroactive Properties : Its structural characteristics suggest potential applications as a precursor for compounds with neuroactive properties. The hydroxyl group may enhance solubility and bioavailability, making it a candidate for drug development targeting neurological disorders.
  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Specific binding affinities and mechanisms of action remain to be elucidated through further research.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberKey Features
1-Methylpyrrolidin-3-ol62976-41-9Lacks the aminomethyl group; primarily used as a solvent.
(R)-3-Methylpyrrolidin-3-ol39233-86-5Enantiomeric form; used in pharmaceutical applications.
(3R)-1-Methylpyrrolidin-3-ol69513-32-2Similar structure; often studied for its biological activity.

The presence of both an amino and hydroxyl group distinguishes this compound from its counterparts, potentially enhancing its reactivity and biological activity compared to similar pyrrolidine derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activity of Mannich bases, a class of compounds related to this compound, which have shown promising results in various therapeutic areas:

  • Cholinesterase Inhibition : Some Mannich bases exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease and other cognitive disorders . These findings indicate that compounds sharing structural similarities with this compound could also possess such activities.
  • Anticancer Properties : Research has indicated that certain derivatives of pyrrolidine compounds can inhibit cancer cell proliferation, showcasing their potential as anticancer agents . This suggests that further exploration of this compound could reveal similar properties.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-(Aminomethyl)-1-methylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via ring-closure reactions. A common method involves reacting pyrrolidin-3-ol derivatives with formaldehyde and secondary amines under hydrogenation with metal catalysts (e.g., palladium or nickel). Reaction parameters like temperature (80–120°C), solvent polarity (e.g., methanol or ethanol), and catalyst loading critically affect yield. For instance, excess formaldehyde may lead to byproducts, requiring precise stoichiometric control . Industrial-scale synthesis emphasizes continuous-flow reactors and advanced purification (e.g., recrystallization or column chromatography) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of the aminomethyl group (δ 2.8–3.2 ppm for CH2_2-NH2_2) and hydroxyl group (δ 1.5–2.0 ppm for pyrrolidine-OH). Stereochemistry is resolved using 2D NOESY .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (101.15 g/mol) and detects impurities via isotopic patterns .
  • IR Spectroscopy : Peaks at 3300 cm1^{-1} (N-H stretch) and 1050 cm1^{-1} (C-O stretch) confirm functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS hazard code Xi) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions, and what methods are used to study enantiomeric effects?

  • Methodology : The (S)-enantiomer exhibits higher receptor-binding affinity in chiral environments (e.g., GPCRs). Enantiomeric resolution employs chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution. Comparative studies with (R)-enantiomers reveal differences in metabolic stability (e.g., CYP450 oxidation rates) .

Q. What computational strategies predict the pharmacokinetic properties and target binding affinity of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., dopamine D2_2 receptors). Protonation states at physiological pH are optimized using PROPKA .
  • ADMET Prediction : Tools like SwissADME estimate logP (0.92), solubility (2.1 mg/mL), and blood-brain barrier permeability (BBB+). QSAR models highlight the aminomethyl group’s role in enhancing bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Dose-Response Analysis : Use standardized assays (e.g., IC50_{50} in enzyme inhibition) to compare potency under identical conditions (pH 7.4, 37°C).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects) to account for variability in cell lines or assay protocols .

Q. What chromatographic techniques are recommended for purifying this compound, and how do polarity and functional groups influence method selection?

  • Methodology :

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) separate polar impurities. Retention time correlates with logD (-0.3) .
  • Ion-Exchange Chromatography : Exploit the compound’s basicity (pKa_a ~9.5 for the amine group) using cationic resins (e.g., SP Sepharose) at pH 6.0 .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs like 3-hydroxy-1-methylpyrrolidine or proline derivatives?

  • Methodology :

  • Structural Overlay : X-ray crystallography or computational alignment (e.g., PyMOL) shows that the hydroxyl group enhances hydrogen bonding versus non-hydroxylated analogs .
  • Functional Assays : In vitro receptor binding (e.g., σ1_1 receptors) demonstrates 10-fold higher affinity compared to pyrrolidine derivatives lacking the aminomethyl group .

Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound in neurological disorders?

  • Methodology :

  • In Vivo Models : Use Morris water maze or rotarod tests in rodents to assess cognitive/motor effects. Dose at 5–20 mg/kg (IV or PO) and monitor plasma levels via LC-MS/MS .
  • Mechanistic Studies : Combine patch-clamp electrophysiology (e.g., NMDA receptor modulation) with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 2
3-(Aminomethyl)-1-methylpyrrolidin-3-ol

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